Flutonidine

Cardiovascular pharmacology α2-adrenoceptor agonists Dose-response

Essential for researchers requiring a validated α2-agonist with defined, lower potency (5-12x less than clonidine) to avoid hypotension and precisely model central sympathoinhibition. Uniquely validated for studying ouabain-induced arrhythmias. Do not substitute with other in-class agents without altering outcomes. Certified for R&D use.

Molecular Formula C10H12FN3
Molecular Weight 193.22 g/mol
CAS No. 28125-87-3
Cat. No. B1673495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutonidine
CAS28125-87-3
Synonyms2-(5-fluoro-o-toluidine)-2-imidazoline
flutonidin
flutonidine
flutonidine monohydrochloride
ST 600
Molecular FormulaC10H12FN3
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)NC2=NCCN2
InChIInChI=1S/C10H12FN3/c1-7-2-3-8(11)6-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)
InChIKeyUYIZEUBMWCOJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flutonidine (CAS 28125-87-3): Procurement Considerations for a Moderately Potent Imidazoline α2-Adrenoceptor Agonist


Flutonidine (ST-600; CAS 28125-87-3) is a fluorinated 2-aminoimidazoline derivative that functions as an agonist at both central and peripheral α2-adrenoceptors, with additional activity at peripheral α1-adrenoceptors contributing to its biphasic blood pressure response profile [1]. First synthesized and clinically evaluated in the 1970s as an antihypertensive agent, flutonidine exhibits approximately one-fifth to one-twelfth the potency of clonidine across multiple pharmacodynamic endpoints in human subjects, positioning it as a moderately potent alternative for cardiovascular research applications where reduced α2-agonist potency is desirable [2]. The compound retains the core 2-imidazoline pharmacophore characteristic of the clonidine series, with a 5-fluoro-2-methylphenyl substituent that distinguishes it from other clonidine analogs [3].

Why Flutonidine Cannot Be Interchanged with Clonidine or Other Imidazoline α2-Agonists Without Experimental Validation


Within the imidazoline α2-adrenoceptor agonist class, compounds exhibit substantial variability in potency ratios, duration of action, and selectivity profiles that preclude simple interchangeability. Flutonidine demonstrates approximately 5- to 12-fold lower potency than clonidine in human dose-response studies [1], while also exhibiting a prolonged duration of hypotensive effect (8–12 hours) that exceeds that of equihypotensive clonidine [2]. Furthermore, the central sympathoinhibitory potency ranking among clonidine congeners follows a distinct order (clonidine > St-375 > St-606 > St-600 > St-608 ≫ St-91) that does not correlate simply with structural modifications [3]. Flutonidine's unique combination of lower relative potency coupled with extended duration creates a distinct experimental signature that generic substitution with other α2-agonists would fail to reproduce without dose recalibration and temporal adjustment of experimental protocols.

Flutonidine (CAS 28125-87-3) Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decision-Making


Flutonidine vs. Clonidine in Normotensive Human Subjects: 5- to 12-Fold Lower Potency Across Multiple Pharmacodynamic Endpoints

In a double-blind, placebo-controlled crossover study (7×7 Latin square design) in seven normotensive volunteers, flutonidine demonstrated substantially lower potency than clonidine across all measured variables. Analysis of dose-response curves revealed that flutonidine's effect magnitude was one-fifth to one-twelfth that of clonidine depending on the endpoint examined [1]. Oral doses evaluated were flutonidine 0.5, 1.0, and 2.0 mg versus clonidine 0.0075, 0.150, and 0.300 mg, with measurements taken at 1, 2, 3, 4, 6, and 8 hours post-administration [2].

Cardiovascular pharmacology α2-adrenoceptor agonists Dose-response Human pharmacodynamics

Flutonidine vs. Clonidine in Hypertensive Patients: Comparable Antihypertensive Efficacy Achieved at Different Milligram Doses

A randomized clinical trial compared flutonidine 2 mg/day (n=15) with clonidine 0.3 mg/day (n=15) in patients with mild-to-moderate essential hypertension over a 15-day inpatient period followed by six months of outpatient treatment. Blood pressure normalization rates were 60% for flutonidine versus 66% for clonidine, demonstrating comparable antihypertensive efficacy despite the approximately 6.7-fold difference in daily milligram dose [1]. Both groups experienced partial loss of antihypertensive activity during the six-month follow-up period, a phenomenon previously documented with clonidine monotherapy [2].

Hypertension Clinical pharmacology Therapeutic efficacy Dose ratio

Flutonidine vs. Clonidine in Cardio-Renal Hemodynamics: Equivalent Effect Magnitude with Extended Duration (8–12 Hours)

A direct comparative study evaluated the cardiovascular and renal hemodynamic effects of flutonidine (ST 600) versus clonidine. At doses producing similar reductions in blood pressure, no significant differences were observed between the two compounds with respect to cardio-renal hemodynamic responses, including effects on heart rate, cardiac output, total peripheral resistance, and renal blood flow parameters. However, flutonidine exhibited a longer duration of hypotensive action, with effects persisting for 8–12 hours post-administration compared with the shorter duration observed for clonidine [1]. Both compounds produced similar reductions in heart rate and cardiac output without altering total peripheral resistance [2].

Hemodynamics Renal blood flow Duration of action Cardiac output

Flutonidine Protection Against Ouabain-Induced Arrhythmias: Quantified Threshold Shifts in Guinea-Pig Model

In a guinea-pig model of cardiac glycoside toxicity, flutonidine (10, 20, and 40 μg/kg) was evaluated for protective efficacy against the arrhythmogenic and lethal effects of slow intravenous ouabain infusion. Flutonidine increased the cumulative ouabain dose required to produce ventricular premature beats, ventricular tachyarrhythmias, and lethality [1]. The protective effect was inhibited by the α2-adrenoceptor antagonist idazoxan (100 μg/kg) but not by the α1-adrenoceptor antagonist corynanthine (1 mg/kg), confirming that the antiarrhythmic mechanism is mediated specifically through α2-adrenoceptor activation rather than α1-mediated pathways [2]. Flutonidine also inhibited the rate of ouabain-induced rise in blood pressure [3].

Cardiac glycoside toxicity Antiarrhythmic activity Ventricular arrhythmia Ouabain antagonism

Flutonidine vs. Timolol in Hypertensive Patients: Differential Effects on Heart Rate and Long-Term Blood Pressure Control

In a double-blind crossover clinical trial, flutonidine (2–4 mg daily) was compared with timolol (20–40 mg daily) in mildly or moderately hypertensive patients receiving concurrent fixed diuretic therapy. During flutonidine treatment, blood pressure initially decreased but returned to baseline values by the end of the treatment period, and heart rate was not significantly affected. In contrast, timolol produced significant reductions in both blood pressure and heart rate, with effects becoming evident during the first week and increasing throughout the treatment period [1]. This differential heart rate response reflects the distinct pharmacological mechanisms of α2-agonists versus β-blockers [2].

β-blocker comparison Heart rate Antihypertensive efficacy Cross-over trial

Flutonidine Position in Clonidine Congener Potency Hierarchy: Central Sympathoinhibition Ranking (Clonidine > St-375 > St-606 > St-600 > St-608 ≫ St-91)

A systematic evaluation of clonidine congeners using a sympathetic-cholinergic system model in rats established a defined central sympathoinhibitory potency hierarchy. The rank order of potency for decreasing heart rate in vagotomized rats was: clonidine (St-155) > St-375 > St-606 > St-600 (flutonidine) > St-608 ≫ St-91 [1]. This ranking was corroborated by independent pupillary dilation studies in rats, where the identical potency order was observed for α2-mediated mydriatic effects [2]. Flutonidine (St-600) occupies a moderately potent intermediate position within this series, approximately one-tenth as potent as clonidine on an equimolar basis in avian cardiovascular assays [3]. Notably, flutonidine was identified as a compound with relatively low lipoid affinity compared to other congeners in the series [4].

Structure-activity relationship Central sympathoinhibition Imidazoline analogs Potency ranking

Flutonidine (CAS 28125-87-3): Research Application Scenarios Derived from Comparator-Based Evidence


Cardiovascular Pharmacology: Dose-Response Studies Requiring Reduced-Potency α2-Agonism with Extended Duration

Based on evidence that flutonidine exhibits 1/5 to 1/12 the potency of clonidine across multiple pharmacodynamic endpoints in human subjects [1] and demonstrates extended hypotensive effect duration of 8–12 hours [2], flutonidine is well-suited for experimental protocols where clonidine's higher potency would produce excessive effect magnitude or ceiling limitations. Researchers can utilize the established 6.7:1 dose ratio (flutonidine:clonidine) for comparable antihypertensive efficacy [3] to design studies with broader dose-response windows and reduced risk of overshooting target effect ranges. The extended duration of action enables once-daily or twice-daily dosing regimens in chronic infusion or repeated-measures studies.

Cardiac Glycoside Toxicity Research: α2-Adrenoceptor-Mediated Antiarrhythmic Protection Studies

Flutonidine has demonstrated protective efficacy against ouabain-induced ventricular arrhythmias and lethality in guinea-pig models, with the effect being specifically reversed by the α2-antagonist idazoxan but not by the α1-antagonist corynanthine [4]. This validated α2-specific antiarrhythmic profile makes flutonidine a suitable tool compound for investigating adrenergic modulation of cardiac glycoside toxicity and for screening studies aimed at dissecting α2-mediated versus α1-mediated cardiovascular effects in arrhythmia models.

Structure-Activity Relationship Studies: Intermediate Potency Reference in Imidazoline Congener Series

Within the characterized potency hierarchy of clonidine congeners (clonidine > St-375 > St-606 > St-600 > St-608 ≫ St-91), flutonidine (St-600) occupies a precisely defined intermediate position [5]. This established ranking, combined with flutonidine's relatively low lipoid affinity compared to higher-potency congeners [6], makes it valuable as a reference standard in SAR studies examining the relationship between physicochemical properties, central nervous system penetration, and α2-adrenoceptor activation potency. Researchers can deploy flutonidine as a calibrated benchmark for evaluating novel imidazoline derivatives.

Mechanistic Cardiovascular Studies: α2-Agonism Without Concomitant Bradycardia

In comparative trials against timolol (a β-blocker), flutonidine produced initial blood pressure reduction without significant heart rate alteration, whereas timolol reduced both blood pressure and heart rate [7]. For experiments requiring dissection of α2-adrenoceptor-mediated vascular effects from chronotropic effects, flutonidine's heart rate-neutral antihypertensive profile provides cleaner signal isolation than β-blocker comparators, enabling more precise attribution of observed cardiovascular outcomes to α2-specific mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flutonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.